(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a prop-2-yn-1-yl group and a methoxy group attached to the benzo[d]thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, which is a type of heterocyclic aromatic ring. The prop-2-yn-1-yl and methoxy groups are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The prop-2-yn-1-yl group might undergo addition reactions, while the methoxy group might be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Scientific Research Applications
Antibacterial and Antifungal Properties
The compound exhibits significant antibacterial and antifungal activities. The series of novel derivatives synthesized showed potent activity against various strains, indicating the compound's relevance in developing antimicrobial agents. The activities are comparable to standard antibacterial and antifungal agents like Ampicillin and Flucanazole. Molecular docking studies further support these findings by indicating a plausible mechanism of action against bacterial DNA, Gyrase, which is crucial for the development of drugs targeting microbial diseases, especially bacterial and fungal infections (Helal et al., 2013), (Mori et al., 2021).
Antinociceptive Activity
The derivatives of the compound have been synthesized and tested for antinociceptive activity, indicating potential use in pain management. Compounds derived from it were found to be promising during various pain assessment tests (?nkol et al., 2000).
Anti-Inflammatory and Analgesic Properties
Derivatives of the compound were synthesized and exhibited significant anti-inflammatory and analgesic activities. These findings suggest the potential of these derivatives as agents in treating inflammatory conditions and as pain relievers. The high inhibitory activity on COX-2 selectivity and significant protection in analgesic activity trials reinforce this potential (Abu‐Hashem et al., 2020).
Cytotoxicity and Antimicrobial Activities
The compound derivatives were also characterized by their marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. Some of these derivatives demonstrate antimicrobial action, showing a broad spectrum of potential therapeutic applications, including psychotropic, anti-inflammatory, and cytotoxicity effects (Zablotskaya et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-4-8-16-11-7-6-10(18-3)9-12(11)19-14(16)15-13(17)5-2/h1,6-7,9H,5,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOGVNKHWSYTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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